molecular formula C15H15BrN2O2 B4645801 5-bromo-N-(2-propoxyphenyl)nicotinamide

5-bromo-N-(2-propoxyphenyl)nicotinamide

Cat. No.: B4645801
M. Wt: 335.20 g/mol
InChI Key: CHVPZYYWRWJQRM-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-propoxyphenyl)nicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and an N-(2-propoxyphenyl) substituent.

Properties

IUPAC Name

5-bromo-N-(2-propoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-7-20-14-6-4-3-5-13(14)18-15(19)11-8-12(16)10-17-9-11/h3-6,8-10H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPZYYWRWJQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-N-(2-propoxyphenyl)nicotinamide with structurally related nicotinamide derivatives:

Compound Name Substituent on Nicotinamide Molecular Formula Molecular Weight Key Features
This compound N-(2-propoxyphenyl) C₁₅H₁₅BrN₂O₂ 335.2 Aromatic ether, moderate lipophilicity
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide N-(5-methyl-2-pyridinyl) C₁₂H₁₀BrN₃O 308.13 Heteroaromatic substituent
5-Bromo-N-(2-morpholinoethyl)nicotinamide N-(2-morpholinoethyl) C₁₂H₁₆BrN₃O₂ 314.18 Polar morpholine group, MAO-A inhibition
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide N-(1-methyl-2-trifluoromethylsulfanylethyl) C₁₀H₁₀BrF₃N₂OS 343.16 Sulfur-containing, fluorinated side chain

Key Observations :

  • Polarity: The morpholinoethyl group (polar) in increases water solubility, whereas the trifluoromethylsulfanylethyl group in introduces both sulfur and fluorine atoms, which may influence metabolic stability .

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : All compounds fall within 300–350 Da, suitable for oral bioavailability.
  • Solubility: Morpholinoethyl and pyridinyl derivatives (e.g., ) are more water-soluble due to polar substituents, whereas the target compound’s propoxyphenyl group may require formulation enhancements for dissolution.
  • Metabolic Stability : Fluorinated () and sulfur-containing groups may resist oxidative metabolism, while ethers (target compound) are prone to cytochrome P450-mediated cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-propoxyphenyl)nicotinamide
Reactant of Route 2
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5-bromo-N-(2-propoxyphenyl)nicotinamide

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